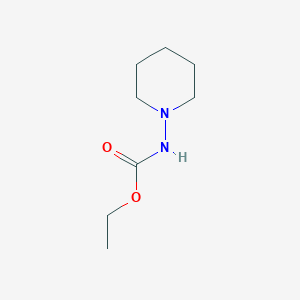

N-(piperidin-1-yl)ethoxyformamide

Description

Contextualization within N-Substituted Heterocyclic Chemistry

N-(piperidin-1-yl)ethoxyformamide is classified as an N-substituted heterocyclic compound. Nitrogen-containing heterocycles are fundamental building blocks in organic and medicinal chemistry due to their widespread presence in natural products, pharmaceuticals, and agrochemicals. nih.govrsc.org The substitution on the nitrogen atom of the piperidine (B6355638) ring introduces a key point of molecular diversity, significantly influencing the compound's physicochemical properties and reactivity. openmedicinalchemistryjournal.com The study of such compounds contributes to the broader understanding of structure-activity relationships within this vital class of molecules. openmedicinalchemistryjournal.com The development of new synthetic methods for creating diverse N-substituted heterocycles remains an active area of research, driven by the demand for novel molecular scaffolds. frontiersin.orgnih.gov

Significance of Piperidine Scaffold in Chemical Research

The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is a highly privileged scaffold in drug discovery and development. arizona.edunih.gov Its prevalence is highlighted by its presence in over 70 FDA-approved drugs. pharmaceutical-business-review.com The chair-like conformation of the piperidine ring provides a three-dimensional framework that can be strategically modified to optimize interactions with biological targets. rsc.org The introduction of a piperidine moiety can enhance a molecule's pharmacological profile by improving properties such as metabolic stability, lipophilicity, and bioavailability. pharmaceutical-business-review.comthieme-connect.com Furthermore, the nitrogen atom within the piperidine ring can act as a key hydrogen bond acceptor or a point for further functionalization, making it a versatile component in the design of new bioactive compounds. nih.gov

Role of Amide and Carbamate (B1207046) Functionalities in Organic Synthesis

This compound incorporates both amide and carbamate-like structural features. The amide bond is one of the most fundamental functional groups in chemistry and biology, most notably forming the peptide bonds that link amino acids in proteins. algoreducation.comnumberanalytics.com Amides are generally stable and participate in key hydrogen bonding interactions, making them crucial for molecular recognition. algoreducation.com

The carbamate group, an ester of a carbamic acid, is also of great importance in medicinal chemistry and organic synthesis. nih.gov Carbamates are often used as isosteres for amide bonds, offering improved metabolic stability and cell permeability. nih.gov They can also serve as protecting groups for amines in multi-step syntheses and are found in numerous therapeutic agents. nih.gov The presence of both these functionalities in this compound suggests a rich chemical reactivity and potential for diverse applications.

Overview of Research Methodologies Applicable to this compound

The structural elucidation and characterization of this compound would employ a standard suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be essential for determining the connectivity of atoms and the conformational properties of the piperidine ring. Infrared (IR) spectroscopy would be used to identify the characteristic vibrational frequencies of the carbonyl groups in the amide and carbamate moieties. Mass spectrometry would provide the exact molecular weight and fragmentation pattern, confirming the compound's identity.

Further investigation into its properties could involve chromatographic methods such as High-Performance Liquid Chromatography (HPLC) to assess purity and stability. If the compound were to be explored for biological activity, various in vitro assays would be employed, depending on the therapeutic target. For instance, its potential as a receptor ligand could be investigated through radioligand binding assays. nih.gov

Academic Rationale for Investigating this compound

Furthermore, given the established importance of both the piperidine ring and carbamate functionalities in drug discovery, this compound could serve as a lead structure for the development of new therapeutic agents. arizona.edunih.gov Research into its synthesis would also contribute to the ever-expanding toolbox of synthetic methodologies for the creation of complex nitrogen-containing heterocycles. researchgate.netorganic-chemistry.org The study of its reactivity, particularly the interplay between the amide and carbamate-like groups, would provide valuable insights for organic chemists.

Chemical Compound Data

| Compound Name |

| This compound |

| N-formylpiperidine |

| 2,2,6,6-tetramethylpiperidine |

| dipiperidinyl dithiuram tetrasulfide |

| N-(piperidinyl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide |

| N-{5-ethyl-3-[(piperidin-1-yl)[4-(propan-2-yl)phenyl]methyl]thiophen-2-yl}benzamide |

| 2-Ethoxy-N-[(piperidin-1-yl)methyl]benzamide |

| N-(4-piperidin-1-ylpiperidin-2-yl)formamide |

Interactive Data Table: Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 4663-84-7 | 1pchem.com |

| Molecular Formula | C₈H₁₆N₂O₂ | 1pchem.com |

| Molecular Weight | 172.2248 g/mol | 1pchem.com |

Structure

3D Structure

Properties

IUPAC Name |

ethyl N-piperidin-1-ylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-2-12-8(11)9-10-6-4-3-5-7-10/h2-7H2,1H3,(H,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSUKODCJMDUSEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NN1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00325402 | |

| Record name | Ethyl piperidin-1-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00325402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4663-84-7 | |

| Record name | Carbamic acid, 1-piperidinyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4663-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 503289 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004663847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC503289 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=503289 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl piperidin-1-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00325402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Piperidin 1 Yl Ethoxyformamide

Precursor Selection and Synthetic Feasibility for the Compound

The most logical and direct retrosynthetic disconnection of N-(piperidin-1-yl)ethoxyformamide points to two primary precursors: 1-aminopiperidine (B145804) and an ethoxycarbonylating agent.

1-Aminopiperidine (1): This hydrazine (B178648) derivative serves as the nitrogen-containing backbone of the target molecule. Its availability and reactivity are central to the feasibility of the synthesis. 1-Aminopiperidine is a commercially available liquid. sigmaaldrich.com Its synthesis can be achieved by the amination of piperidine (B6355638) using reagents like hydroxylamine-O-sulfonic acid. google.com The presence of the N-amino group makes it a suitable nucleophile for reactions with electrophilic carbonyl compounds.

Ethoxycarbonylating Agent: The second precursor must be capable of introducing the ethoxyformamide moiety. The most common and reactive agent for this purpose is ethyl chloroformate (2) . This highly electrophilic compound readily reacts with nucleophiles like amines to form carbamates. Its use in forming similar carbamate (B1207046) structures is well-documented in organic synthesis. rsc.org

| Precursor | Chemical Structure | CAS Number | Key Properties |

| 1-Aminopiperidine | C₅H₁₂N₂ | 2213-43-6 | Liquid, Nucleophilic amine |

| Ethyl Chloroformate | C₃H₅ClO₂ | 541-41-3 | Liquid, Electrophilic acylating agent |

Direct N-Acylation Approaches to Incorporate the Ethoxyformamide Moiety

Direct N-acylation represents the most efficient and common strategy for the synthesis of this compound. This involves the direct reaction of the 1-aminopiperidine precursor with a suitable ethoxycarbonylating agent.

Reaction of Piperidine with Ethyl Chloroformate or Related Activated Species

The most prominent and widely applicable method for the synthesis of this compound is the reaction of 1-aminopiperidine with ethyl chloroformate. This reaction, a classic example of a Schotten-Baumann reaction, proceeds via the nucleophilic attack of the amino group of 1-aminopiperidine on the electrophilic carbonyl carbon of ethyl chloroformate.

The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion. Common bases used for this purpose include tertiary amines such as triethylamine (B128534) or pyridine (B92270). The choice of solvent is also crucial and is often an aprotic solvent like dichloromethane (B109758), tetrahydrofuran (B95107) (THF), or diethyl ether.

A general procedure would involve dissolving 1-aminopiperidine and the base in a suitable solvent, followed by the slow, often dropwise, addition of ethyl chloroformate at a controlled temperature, typically at 0 °C to manage the exothermic nature of the reaction. After the addition is complete, the reaction mixture is usually stirred for a period to ensure complete conversion. The workup typically involves washing the reaction mixture to remove the hydrochloride salt of the base and any unreacted starting materials, followed by drying and evaporation of the solvent to yield the crude product, which can then be purified by methods such as distillation or chromatography.

Employing Carbonylation Reactions for Formamide (B127407) Linkage

Carbonylation reactions offer an alternative, though less common, approach to forming the carbamate linkage. These reactions involve the use of carbon monoxide (CO) as a C1 source in the presence of a suitable catalyst and an alcohol (in this case, ethanol). Palladium-catalyzed aminocarbonylation reactions are a well-established method for the synthesis of amides and carbamates. mdpi.com

In a hypothetical scenario for the synthesis of this compound, 1-aminopiperidine could be reacted with carbon monoxide and ethanol (B145695) in the presence of a palladium catalyst and an oxidant. However, these reactions often require specialized equipment to handle gaseous carbon monoxide and may involve more complex catalytic systems compared to the direct acylation with ethyl chloroformate, making them less practical for standard laboratory synthesis of this specific compound.

Use of Phosgene (B1210022) Equivalents for Carbamate Formation

Due to the high toxicity of phosgene (COCl₂), various less hazardous phosgene equivalents have been developed for the synthesis of carbamates. These reagents, such as diphosgene (trichloromethyl chloroformate) and triphosgene (B27547) (bis(trichloromethyl) carbonate), can be used to generate the reactive species in situ. sigmaaldrich.com

The reaction mechanism would involve the initial reaction of the phosgene equivalent with ethanol to form ethyl chloroformate in the reaction mixture, which then reacts with 1-aminopiperidine as described in section 2.2.1. Alternatively, the phosgene equivalent could react with 1-aminopiperidine to form a reactive intermediate (an isocyanate or a carbamoyl (B1232498) chloride), which then reacts with ethanol to yield the final product. While effective, the use of phosgene equivalents still requires careful handling due to the potential release of phosgene. For the synthesis of a simple carbamate like this compound, the direct use of ethyl chloroformate is generally preferred for its simplicity and the avoidance of these more hazardous reagents.

Indirect Synthetic Pathways for this compound

Indirect pathways to this compound are less common and generally less efficient than direct acylation methods. However, they may be considered in specific research contexts where the precursors for direct routes are unavailable or when exploring novel synthetic strategies.

Derivatization from Pre-existing N-Acyl Piperidine Structures

In principle, it might be possible to synthesize this compound from a pre-existing N-acyl piperidine derivative. For example, one could envision a scenario starting from a different N-substituted piperidine that can be chemically transformed into the desired ethoxyformamide. However, there is currently no specific information in the scientific literature describing such a derivatization for this particular compound. The straightforward nature of the direct N-acylation of 1-aminopiperidine makes the development of complex, multi-step indirect pathways synthetically less attractive.

Multi-step Transformations Involving Nitrogen Functionalization

A plausible and efficient synthetic route to this compound involves a two-step sequence: the N-amination of piperidine to form 1-aminopiperidine, followed by the acylation of this intermediate with an appropriate ethoxyformylating agent.

Step 1: Synthesis of 1-Aminopiperidine

The direct amination of the piperidine nitrogen is a critical transformation. A well-documented method for this conversion is the reaction of piperidine with hydroxylamine-O-sulfonic acid (HOSA) in an aqueous alkaline solution. wipo.intgoogle.com This reaction proceeds via nucleophilic attack of the piperidine nitrogen on the electrophilic nitrogen of HOSA. The use of an excess of piperidine and careful control of the reaction temperature are crucial for achieving a high yield and minimizing the formation of byproducts. google.com

A typical procedure involves the slow addition of an aqueous solution of freshly prepared hydroxylamine-O-sulfonic acid to an alkaline solution of piperidine. google.com The molar ratio of piperidine to HOSA is a key parameter, with a ratio of at least 2:1 being preferable to drive the reaction to completion. google.com

Step 2: Acylation of 1-Aminopiperidine

The second step involves the acylation of the newly introduced amino group of 1-aminopiperidine. To obtain the target compound, this compound, an ethoxyformyl group must be introduced. Ethyl chloroformate is a suitable and readily available reagent for this purpose. The reaction is a nucleophilic acyl substitution where the terminal amino group of 1-aminopiperidine attacks the electrophilic carbonyl carbon of ethyl chloroformate, leading to the displacement of the chloride leaving group.

This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction. Common bases for this transformation include tertiary amines such as triethylamine or pyridine, or inorganic bases like potassium carbonate. The choice of solvent can vary, with aprotic solvents like dichloromethane or tetrahydrofuran being common choices.

Catalytic Systems and Reagents in this compound Synthesis

While the direct synthesis of this compound may not necessitate catalysis in its final acylation step, the formation of the key 1-aminopiperidine intermediate can be conceptually approached using modern catalytic methods.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed C-N bond formation has become a powerful tool in organic synthesis. acs.org While typically applied to form aryl-nitrogen or alkyl-nitrogen bonds from C-H or C-X precursors, analogous strategies for N-N bond formation are an area of ongoing research. Conceptually, a transition metal-catalyzed amination of piperidine could offer an alternative to the classical HOSA method. For instance, palladium-catalyzed intramolecular C-H amination has been used to form lactams, demonstrating the feasibility of forming N-heterocycles through such pathways. acs.org Future research could explore the development of intermolecular N-amination of secondary amines like piperidine using transition metal catalysts.

Organocatalytic Approaches

Organocatalysis has emerged as a complementary approach to metal-catalyzed reactions, often offering milder reaction conditions and avoiding toxic metal residues. nih.gov For the synthesis of piperidine derivatives, organocatalytic methods have been successfully employed. nih.govthieme-connect.com For instance, domino Michael addition/aminalization processes catalyzed by chiral organocatalysts can lead to polysubstituted piperidines with high enantioselectivity. nih.gov While not directly applicable to the N-amination of piperidine itself, these methodologies highlight the potential for organocatalysis to be employed in the synthesis of functionalized piperidine precursors, which could then be elaborated to the target molecule.

Optimization of Reaction Conditions and Isolation Techniques

For the N-amination of piperidine with HOSA, key parameters to optimize include the molar ratio of reactants, reaction temperature, and the rate of addition of HOSA. google.com A patent for the synthesis of 1-aminopiperidine suggests that a cumulative mole ratio of piperidine to HOSA of at least 2:1 is beneficial. google.com

In the subsequent acylation step, the choice of base, solvent, and reaction temperature will be critical. The reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the optimal reaction time.

Table 1: Representative Reaction Parameters for Acylation of Hydrazines

| Parameter | Condition | Rationale |

| Acylating Agent | Ethyl Chloroformate | Provides the required ethoxyformyl group. |

| Base | Triethylamine, Pyridine, or K₂CO₃ | Neutralizes the HCl byproduct, driving the reaction forward. |

| Solvent | Dichloromethane, Tetrahydrofuran | Aprotic solvents that are generally unreactive with the reactants. |

| Temperature | 0 °C to room temperature | Balances reaction rate with potential side reactions. |

This table presents a conceptual optimization framework based on general acylation procedures for hydrazine derivatives.

Upon completion of the reaction, isolation and purification of this compound would likely involve an aqueous workup to remove the base and any water-soluble byproducts. This would be followed by extraction of the product into an organic solvent. Final purification could be achieved through column chromatography on silica (B1680970) gel or distillation, depending on the physical properties of the compound. The purity of the final product would be assessed using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and elemental analysis.

Stereoselective Synthesis Considerations for Potential Chiral Analogues

The synthesis of chiral analogues of this compound would require the use of enantiomerically pure piperidine precursors. The field of asymmetric synthesis offers a plethora of methods for obtaining chiral piperidines. nih.govdicp.ac.cnacs.orgacs.orgresearchgate.net

Table 2: Approaches to Chiral Piperidine Synthesis

| Method | Description | Key Features |

| Asymmetric Hydrogenation | Reduction of prochiral pyridine derivatives using a chiral catalyst. dicp.ac.cnacs.org | High enantioselectivity can be achieved. |

| Chemo-enzymatic Dearomatization | Combination of chemical synthesis and biocatalysis to asymmetrically dearomatize pyridines. nih.gov | Utilizes enzymes for high stereocontrol. |

| Organocatalytic Cycloadditions | Domino reactions to construct the piperidine ring with high stereoselectivity. nih.gov | Metal-free and often proceeds under mild conditions. |

| Resolution of Racemates | Separation of a racemic mixture of a chiral piperidine derivative. | A classical but often less efficient method. |

This table summarizes general strategies for accessing chiral piperidine building blocks.

Once a chiral piperidine is obtained, it can be subjected to the same N-amination and acylation sequence described above. Assuming the stereocenter on the piperidine ring is remote from the reacting nitrogen atom, the subsequent reactions are unlikely to affect its configuration. This would allow for the synthesis of a range of enantiomerically pure analogues of this compound, which could be valuable for structure-activity relationship studies in various applications.

Spectroscopic and Structural Elucidation of N Piperidin 1 Yl Ethoxyformamide

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

Proton (¹H) NMR Spectroscopic Analysis for Chemical Shift and Multiplicity

A ¹H NMR spectrum of N-(piperidin-1-yl)ethoxyformamide would be expected to show distinct signals for the protons of the piperidine (B6355638) ring and the ethoxyformamide group. The chemical shifts (δ) would indicate the electronic environment of each proton, and the signal multiplicity (singlet, doublet, triplet, etc.) would reveal the number of neighboring protons, which helps in assigning the structure.

Expected Proton Signals:

Piperidine Ring Protons: The protons on the carbons adjacent to the nitrogen (α-protons) would likely appear as a multiplet at a downfield-shifted position compared to the other piperidine protons due to the electron-withdrawing effect of the nitrogen atom. The protons on the carbons further away (β- and γ-protons) would resonate at higher fields, likely as complex multiplets due to spin-spin coupling.

Ethoxy Group Protons: The methylene (B1212753) protons (-O-CH₂-) would appear as a quartet, coupled to the methyl protons. The methyl protons (-CH₃) would appear as a triplet, coupled to the methylene protons.

NH Proton: The amide proton, if present and not rapidly exchanging, would likely appear as a broad singlet.

Without experimental data, a precise data table cannot be generated.

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Elucidation

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the spectrum.

Expected Carbon Signals:

Carbonyl Carbon (C=O): This carbon would be the most downfield-shifted signal in the spectrum, typically appearing in the range of 160-180 ppm.

Piperidine Ring Carbons: The carbon atoms of the piperidine ring would show distinct signals, with the carbons adjacent to the nitrogen appearing at a lower field than the others.

Ethoxy Group Carbons: The methylene carbon (-O-CH₂-) would be downfield to the methyl carbon (-CH₃) due to the deshielding effect of the adjacent oxygen atom.

A definitive data table of chemical shifts is not available.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignments

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal which protons are coupled to each other, confirming the connectivity within the piperidine and ethoxy groups. sdsu.edu For example, cross-peaks would be observed between the α- and β-protons of the piperidine ring and between the methylene and methyl protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. sdsu.edu This would allow for the definitive assignment of each carbon signal based on the chemical shift of the proton attached to it.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are two or three bonds apart. sdsu.edu This is particularly useful for identifying connectivity across quaternary carbons (like the carbonyl carbon) and heteroatoms. For instance, correlations between the α-protons of the piperidine ring and the carbonyl carbon would confirm the N-C(O) bond.

Dynamic NMR Studies for Conformational Exchange of this compound

The piperidine ring is known to undergo chair-to-chair conformational inversion. Additionally, rotation around the N-C(O) amide bond can be restricted due to its partial double bond character. Dynamic NMR studies, which involve recording spectra at different temperatures, could provide insights into the energy barriers of these conformational exchange processes. At low temperatures, separate signals for axial and equatorial protons might be observed, which would coalesce into averaged signals as the temperature increases. nih.gov However, no such studies have been reported for this compound.

Vibrational Spectroscopy Studies

Fourier Transform Infrared (FTIR) Spectroscopy for Characteristic Functional Group Frequencies

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the following functional groups:

| Functional Group | Bond Vibration | Expected Frequency Range (cm⁻¹) |

| Amide | C=O stretch | 1680 - 1630 |

| Amine | C-N stretch | 1250 - 1020 |

| Alkane | C-H stretch | 2960 - 2850 |

| Ether | C-O stretch | 1300 - 1000 |

This table represents typical frequency ranges for these functional groups and is not based on experimental data for the specific compound.

A strong absorption band corresponding to the carbonyl (C=O) stretch of the amide group would be a key feature of the spectrum. The C-H stretching vibrations of the aliphatic piperidine and ethoxy groups would also be prominent.

Raman Spectroscopy for Complementary Vibrational Mode Analysis

No published Raman spectra for this compound could be located. This analysis would have typically involved the assignment of characteristic vibrational frequencies to specific functional groups within the molecule, such as the C-N and C=O stretching modes of the formamide (B127407) group, and the various vibrations of the piperidine ring and the ethoxy group.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Information on the mass spectrometric behavior of this compound is not available.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Without experimental data, the exact mass of the protonated molecule, a key piece of information for confirming the elemental composition, cannot be reported.

Fragmentation Pattern Analysis for Structural Information

A detailed analysis of the fragmentation pattern, which would provide insights into the compound's structure by identifying characteristic fragment ions, cannot be performed without the relevant mass spectra.

X-ray Crystallography for Solid-State Structural Determination

There are no published crystal structures for this compound in the Cambridge Structural Database or other crystallographic repositories.

Elucidation of Bond Lengths, Bond Angles, and Torsion Angles

Precise, experimentally determined geometric parameters for this compound are not available in the absence of X-ray crystallographic data.

Computational and Theoretical Investigations of N Piperidin 1 Yl Ethoxyformamide

Conformational Analysis and Dynamics

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects

Molecular dynamics (MD) simulations serve as a powerful computational microscope to probe the dynamic nature of molecules, offering insights into their conformational flexibility and interactions with the surrounding environment. For N-(piperidin-1-yl)ethoxyformamide, MD simulations can elucidate the accessible conformations in solution, the influence of solvent on its structure, and the timescales of various molecular motions.

A typical MD simulation protocol for this compound would involve embedding a single molecule in a periodic box of explicit solvent molecules, such as water, to mimic physiological conditions. The system is then subjected to a series of energy minimization and equilibration steps before the production simulation, where the trajectory of each atom is calculated by integrating Newton's laws of motion over time. mdpi.com

The conformational flexibility of this compound is primarily dictated by the rotation around its single bonds. Key dihedral angles, such as those defining the orientation of the ethoxy group relative to the formamide (B127407) plane and the piperidine (B6355638) ring's puckering, are monitored throughout the simulation. Analysis of the simulation trajectory allows for the construction of potential energy surfaces and the identification of low-energy, stable conformations.

Solvent effects are implicitly and explicitly included in MD simulations. The explicit solvent molecules form a dynamic hydration shell around the solute, engaging in hydrogen bonding and van der Waals interactions. These interactions can significantly influence the conformational preferences of the molecule. For instance, the solvent can stabilize or destabilize certain conformers by forming favorable hydrogen bonds with the carbonyl oxygen or the amide nitrogen. The table below illustrates a hypothetical analysis of key dihedral angle variations over a 100-nanosecond MD simulation, showcasing the molecule's flexibility.

| Dihedral Angle | Description | Mean Angle (degrees) | Standard Deviation (degrees) |

| O=C-N-N | Ethoxyformamide backbone | 175.2 | 15.8 |

| C-N-N-C(piperidine) | Linker to piperidine | 65.4 | 25.1 |

| C-O-C-C | Ethyl group rotation | -178.9, 60.1, -60.3 | 10.2 |

This table is based on hypothetical MD simulation data for illustrative purposes.

Theoretical Studies on Amide Bond Isomerism (cis/trans) within the Ethoxyformamide Linkage

The amide bond within the ethoxyformamide linkage of this compound is known to exhibit cis/trans isomerism due to the partial double bond character of the C-N bond, which restricts free rotation. libretexts.orgyoutube.com The cis isomer has the piperidin-1-yl group and the carbonyl oxygen on the same side of the C-N bond, while the trans isomer has them on opposite sides. wikipedia.org

Theoretical calculations, particularly quantum mechanical methods like Density Functional Theory (DFT), can be employed to investigate the energetics of this isomerism. These calculations can predict the relative stabilities of the cis and trans conformers, the energy barrier for their interconversion, and the geometric parameters of each isomer.

Generally, for secondary amides, the trans conformation is sterically favored and therefore lower in energy than the cis conformation. nih.gov The energy difference is typically in the range of 2-5 kcal/mol. The rotational barrier between the two isomers is significant, often around 15-20 kcal/mol, making their interconversion slow at room temperature. youtube.com

The electronic nature of the substituents on the amide nitrogen can influence the relative stability of the isomers. In this compound, the presence of the nitrogen atom of the piperidine ring directly attached to the amide nitrogen may introduce unique electronic effects that could modulate the cis/trans energy landscape. The following table presents hypothetical energetic data for the cis and trans isomers of this compound, as would be determined by DFT calculations.

| Isomer | Relative Energy (kcal/mol) | Calculated Dipole Moment (Debye) | Rotational Barrier (kcal/mol) |

| trans | 0.00 | 2.5 | 18.5 |

| cis | 3.2 | 4.8 | - |

This table contains hypothetical data based on theoretical principles for illustrative purposes.

Molecular Modeling and Docking Studies (Purely theoretical prediction of intermolecular interactions)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. nih.govresearchgate.net In a hypothetical scenario, docking studies of this compound could be performed to explore its potential interactions with a protein binding site. This process involves generating a set of possible conformations of the ligand and fitting them into the binding pocket of the protein, followed by scoring the different poses based on their predicted binding affinity. nih.gov

The ethoxyformamide moiety of this compound offers several key features for intermolecular interactions. The carbonyl oxygen can act as a hydrogen bond acceptor, while the amide nitrogen can act as a hydrogen bond donor. The ethyl group can participate in hydrophobic or van der Waals interactions. The piperidine ring, with its chair-like conformations, can also engage in van der Waals contacts and potentially form a cation-π interaction if the nitrogen becomes protonated.

A hypothetical docking study of this compound into a protein active site might reveal interactions such as a hydrogen bond between the carbonyl oxygen and a backbone NH group of an amino acid residue, and hydrophobic interactions between the ethyl group and nonpolar residues like leucine (B10760876) or isoleucine. The piperidine ring could fit into a hydrophobic pocket. The table below summarizes a hypothetical set of intermolecular interactions predicted from a docking simulation.

| Interacting Group of Ligand | Interacting Residue of Protein | Interaction Type | Distance (Å) |

| Carbonyl Oxygen | Serine-227 (Side Chain -OH) | Hydrogen Bond | 2.1 |

| Amide Hydrogen | Aspartate-189 (Side Chain C=O) | Hydrogen Bond | 2.4 |

| Ethyl Group | Leucine-99 (Side Chain) | Hydrophobic | 3.8 |

| Piperidine Ring | Phenylalanine-290 (Side Chain) | van der Waals | 4.2 |

This table represents a hypothetical outcome of a molecular docking study for illustrative purposes.

Chemical Reactivity and Mechanistic Studies of N Piperidin 1 Yl Ethoxyformamide

Chemical Transformations Involving the Piperidine (B6355638) Ring

Exploration of N-Substituent Cleavage and Exchange Reactions

Comprehensive searches of scientific literature and chemical databases did not yield specific studies on the N-substituent cleavage and exchange reactions of N-(piperidin-1-yl)ethoxyformamide. General principles of carbamate (B1207046) chemistry suggest that the ethoxycarbonyl group could potentially be cleaved under strong acidic or basic conditions, or through reductive methods. However, no specific experimental data for this particular compound are publicly available.

Functionalization of the Piperidine Ring Carbon Atoms

There is no available research detailing the functionalization of the piperidine ring carbon atoms specifically for this compound. Research on other N-substituted piperidines, such as N-Boc-piperidine, has explored various methods for C-H functionalization at the C2, C3, and C4 positions using rhodium catalysts, where the site selectivity is influenced by the nature of the N-protecting group and the catalyst used. nih.govresearchgate.net These studies provide general strategies for piperidine ring functionalization but have not been applied to or reported for this compound.

Structural Modifications and Analogues of N Piperidin 1 Yl Ethoxyformamide: Academic Insights

Design Principles for Novel Structural Analogues

The design of novel analogues of N-(piperidin-1-yl)ethoxyformamide would be guided by established principles of medicinal chemistry, aiming to modulate its physicochemical properties, conformational preferences, and potential biological activity. This would involve systematic structural variations at different positions of the molecule.

Systematic Variation of the Piperidine (B6355638) Ring Substitution Pattern

The piperidine ring offers multiple positions for substitution, allowing for a systematic investigation of structure-activity relationships (SAR). The introduction of substituents can significantly impact the molecule's lipophilicity, polarity, and steric bulk, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

Key modifications could include:

Alkylation: Introducing small alkyl groups (e.g., methyl, ethyl) at the 2-, 3-, or 4-positions of the piperidine ring can probe the steric tolerance of a potential binding pocket.

Introduction of Polar Groups: Incorporating polar functional groups such as hydroxyl (-OH), amino (-NH2), or carboxyl (-COOH) can enhance aqueous solubility and provide new hydrogen bonding opportunities. For instance, studies on other piperidine-containing compounds have shown that the introduction of a hydroxyl group can have a synergistic effect on their activity. rsc.org

Gem-Disubstitution: Introducing two substituents on the same carbon atom (e.g., gem-dimethyl) can lock the conformation of the piperidine ring, which can be advantageous for fitting into a specific binding site.

Table 1: Potential Piperidine Ring Modifications and Their Rationale

| Modification | Position(s) | Rationale |

| Methylation | 2, 3, 4 | Probe steric tolerance, modulate lipophilicity. |

| Hydroxylation | 3, 4 | Increase polarity, introduce hydrogen bonding. |

| Carboxylation | 4 | Introduce a charge, enhance solubility. |

| Phenylation | 4 | Introduce aromatic interactions, increase lipophilicity. |

Exploration of Diverse Formamide (B127407) and Carbamate (B1207046) Analogues

The ethoxyformamide moiety of the target compound presents another key area for modification. The formamide group (-NH-C(=O)H) can be replaced with other functionalities to explore different electronic and steric effects. Carbamates (urethanes), with the general structure R-O-C(=O)-NR'R'', are closely related to formamides and are widely used as isosteres in drug design due to their chemical stability and ability to participate in hydrogen bonding. researchgate.netchemistrysteps.com

Potential modifications include:

N-Alkylation/Arylation of the Formamide: Replacing the formyl proton with alkyl or aryl groups would yield substituted amides, altering the hydrogen bonding capacity and steric profile.

Carbamate Formation: Replacing the formyl group with a larger alkoxy or aryloxy group would result in a carbamate. The nature of this group (e.g., size, electronics) could be varied to fine-tune the molecule's properties. For example, p-nitrophenyl carbonates are often used as reagents for carbamate synthesis. researchgate.net

Thiocarbamates: Replacing the carbonyl oxygen with a sulfur atom would yield a thiocarbamate, which would have different electronic and hydrogen bonding properties.

Urea and Thiourea Analogues: Replacing the ethoxy group with a substituted amino group would lead to the formation of ureas or thioureas, introducing additional hydrogen bond donors and acceptors.

Incorporation of Heterocyclic and Aromatic Substituents

The introduction of heterocyclic and aromatic rings is a common strategy in medicinal chemistry to enhance binding affinity through various interactions such as π-π stacking, hydrophobic interactions, and hydrogen bonding.

These substituents could be incorporated in several ways:

On the Piperidine Ring: As discussed in section 6.1.1, an aromatic ring (e.g., phenyl) could be attached directly to the piperidine ring.

On the Formamide/Carbamate Moiety: The ethoxy group could be replaced by a more complex substituent containing an aromatic or heterocyclic ring. For instance, a benzyloxy group or a pyridylmethoxy group could be used.

As part of a larger scaffold: The entire this compound structure could be appended to a larger aromatic or heterocyclic system to explore new chemical space.

Synthetic Strategies for Analogous Compounds

The synthesis of analogues of this compound would rely on established synthetic methodologies in organic chemistry.

Piperidine Ring Synthesis and Functionalization: A variety of methods exist for the synthesis of substituted piperidines, including the reduction of corresponding pyridine (B92270) derivatives, intramolecular cyclization reactions, and multicomponent reactions. nih.gov The hydrogenation of pyridines is a common method for accessing the piperidine core. nih.gov Functionalization of a pre-existing piperidine ring can be achieved through various reactions targeting the nitrogen atom or the carbon atoms of the ring.

Formation of the Formamide/Carbamate Linkage: The N-alkoxyformamide or N-alkoxycarbamate linkage can be formed through several routes. For instance, N-alkoxy amines can be synthesized via the transfer hydrogenation of oximes catalyzed by iridium complexes. The reaction of an N-substituted hydroxylamine (B1172632) with an appropriate chloroformate or isocyanate would yield the desired carbamate. The synthesis of N-alkoxycarbonyl derivatives has been achieved through the ring-opening of oxadiazine dione (B5365651) intermediates.

Structure-Reactivity and Conformational Relationships within Analogues

The three-dimensional shape (conformation) of a molecule is crucial for its biological activity. The piperidine ring typically adopts a chair conformation, similar to cyclohexane. youtube.com However, the presence of the nitrogen atom and substituents can influence the conformational equilibrium.

Piperidine Ring Conformation: In piperidine itself, the equatorial conformation of the N-H bond is generally more stable than the axial conformation in the gas phase. youtube.com However, in polar solvents, the axial conformer may become more stable. The introduction of substituents on the ring will further influence this equilibrium. For example, in N-methylpiperidine, the equatorial conformation is significantly preferred. youtube.com Computational methods, such as Density Functional Theory (DFT), can be used to predict the preferred conformations of analogues.

Understanding the relationship between the structure of the analogues and their conformational preferences is key to designing molecules that can adopt the optimal shape for binding to a biological target.

Stereochemical Implications and Enantioselective Synthesis of Analogues

The introduction of chiral centers into the analogues of this compound would have significant stereochemical implications. The different stereoisomers (enantiomers and diastereomers) of a chiral molecule can exhibit vastly different biological activities.

Chiral Centers: Chiral centers can be introduced at various positions, for example, by substituting the piperidine ring at the 2-, 3-, or 4-positions with a group that creates a stereocenter.

Enantioselective Synthesis: To obtain specific stereoisomers, enantioselective synthetic methods would be required. This could involve the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool of materials. For example, enantioselective synthesis of substituted piperidines has been achieved through processes like bromoaminocyclization. The enantioselective synthesis of piperidine alkaloids has also been reported, demonstrating the feasibility of controlling stereochemistry in this ring system.

The ability to synthesize and test individual stereoisomers is crucial for understanding the stereochemical requirements for biological activity and for developing more potent and selective compounds.

Advanced Methodologies and Future Research Directions for N Piperidin 1 Yl Ethoxyformamide

In-situ Spectroscopic Monitoring of Synthetic Reactions

Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes by measuring critical process parameters (CPPs) and quality attributes in real-time. hamiltoncompany.comresearchgate.net The integration of in-situ spectroscopic tools is a cornerstone of PAT, providing dynamic information about a reaction as it occurs without the need for manual sampling. mt.comamericanpharmaceuticalreview.comyoutube.com

Future Research Directions: A key future direction is the application of in-situ Fourier Transform Infrared (FTIR) or Raman spectroscopy to monitor the synthesis of N-(piperidin-1-yl)ethoxyformamide. The synthesis would likely involve the reaction of an N-substituted piperidine (B6355638) precursor with an ethoxyformylating agent. Real-time monitoring could track the concentration of reactants, the formation of the product, and any potential intermediates or byproducts. americanpharmaceuticalreview.comyoutube.com This data is invaluable for determining reaction kinetics, identifying the reaction endpoint accurately, and understanding the mechanism, which are critical for process optimization and ensuring batch-to-batch consistency. mt.comyoutube.com

For example, a study could be designed to overlay spectroscopic data with process variables like temperature and reagent addition rate to build a comprehensive process model. youtube.com This would facilitate the rapid development of a robust and safe manufacturing process.

Table 1: Illustrative PAT Plan for this compound Synthesis

| Process Step | Critical Parameter to Monitor | Proposed PAT Tool | Information Gained |

| Reagent Addition | Reactant Concentration | In-situ FTIR/Raman | Real-time kinetics, confirmation of reaction initiation |

| Reaction | Product & Intermediate Concentration | In-situ FTIR/Raman | Reaction progress, endpoint determination, byproduct formation |

| Crystallization | Solute Concentration, Particle Size | In-situ FTIR, FBRM® | Supersaturation control, crystal growth dynamics |

Flow Chemistry Approaches for Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch-wise fashion, offers numerous advantages including enhanced heat transfer, precise control over reaction time, and improved safety for handling hazardous intermediates. acs.orgrsc.orgmdpi.com This technology is particularly well-suited for the synthesis of heterocyclic compounds like piperidine derivatives and for carbamate (B1207046) formation. acs.orgbeilstein-journals.orgnih.govacs.org

Future Research Directions: A significant area for future research is the development of a continuous flow process for synthesizing this compound. Research has demonstrated the successful synthesis of chiral piperidines and other derivatives using flow protocols, achieving high yields and diastereoselectivity within minutes. acs.org Similarly, continuous processes have been developed for carbamate synthesis, sometimes coupling multiple steps like a Curtius rearrangement and purification in a "telescoped" sequence. beilstein-journals.orgnih.govnih.gov

A prospective flow synthesis could involve pumping a solution of the piperidine precursor and the ethoxyformylating agent through a heated coil reactor. The precise control of temperature and residence time could maximize yield and minimize impurity formation. Such a system could also be integrated with in-line purification and the spectroscopic monitoring techniques described in the previous section. rsc.org

Table 2: Hypothetical Parameters for Continuous Flow Synthesis of this compound

| Parameter | Range | Objective |

| Reactor Temperature | 50 - 150 °C | Optimize reaction rate and selectivity |

| Residence Time | 2 - 30 min | Ensure complete conversion while minimizing degradation |

| Reagent Concentration | 0.1 - 1.0 M | Maximize throughput and reaction efficiency |

| Flow Rate | 0.2 - 5.0 mL/min | Control residence time and production scale |

| Back-Pressure | 5 - 15 bar | Prevent solvent boiling and enhance gas solubility |

Application of Green Chemistry Principles in Synthetic Route Design

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govresearchgate.netnih.gov This includes using safer solvents, improving atom economy, and utilizing catalytic rather than stoichiometric reagents. researchgate.netrsc.orgscispace.com

Future Research Directions: Future work on this compound should prioritize the incorporation of green chemistry principles. This could involve:

Solvent Selection: Investigating the replacement of hazardous solvents like dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF) with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even water. researchgate.netrsc.orgbohrium.com

Catalyst-Free Conditions: Exploring catalyst-free N-acylation reactions, which have been shown to proceed efficiently in water or under solvent-free conditions for certain substrates, thereby reducing waste and simplifying purification. orientjchem.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product. For instance, a dehydrogenative coupling of a formamide (B127407) with an alcohol could be a more atom-economical route to a carbamate than methods using chloroformates. acs.orgfigshare.comresearchgate.net

Research could systematically evaluate different "green" solvents or solvent-free conditions to find an optimal balance between reaction efficiency and environmental impact. scispace.com

Development of Novel Catalytic Systems for Specific Transformations

The development of efficient catalysts is crucial for modern organic synthesis, enabling reactions to occur under milder conditions with higher selectivity. For the synthesis of this compound, catalysts could be employed for the key bond-forming step.

Future Research Directions: A promising research avenue is the exploration of novel catalysts for the formation of the carbamate linkage. While many methods exist for N-acylation, recent advances offer intriguing possibilities. orientjchem.orgacs.org

Base-Metal Catalysis: Iron-pincer complexes have been shown to catalyze the dehydrogenative synthesis of carbamates from formamides and alcohols. acs.orgfigshare.com Applying such a system to the synthesis of this compound could offer a cost-effective and sustainable alternative to precious metal catalysts.

Organocatalysis: Chiral organic catalysts, such as isothiourea derivatives, have been used for highly enantioselective N-acylation reactions. acs.org While the target compound is not chiral, related organocatalysts could be developed to promote the reaction under mild conditions.

Biocatalysis: Enzymes, such as Candida antarctica lipase (B570770) B (CALB), are known to catalyze amidation and carbamate formation reactions, often in green solvents and under mild conditions. nih.govnih.gov Developing a biocatalytic route could offer high selectivity and a significantly improved environmental profile.

Future studies could screen a library of different catalyst types—from solid-supported metal oxides to enzymes—to identify a system that provides high yield, selectivity, and turnover numbers for this specific transformation. acs.org

Integration of Machine Learning and AI in Compound Design and Reaction Prediction

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research by enabling the prediction of reaction outcomes, optimization of reaction conditions, and even the design of new synthetic routes. chemai.iorjptonline.orgresearchgate.net

Future Research Directions: For a compound like this compound, AI and ML could be leveraged in several ways:

Reaction Prediction: ML models, trained on vast databases of chemical reactions, can predict the most likely product of reacting a piperidine precursor with various ethoxyformylating agents under different conditions. drugtargetreview.comnih.gov This can help chemists prioritize the most promising synthetic routes before entering the lab.

Yield Optimization: AI algorithms can be used to design experiments that efficiently explore the reaction space (e.g., temperature, concentration, catalyst loading) to find the optimal conditions for maximizing yield. rjptonline.orgresearchgate.net Data from in-situ monitoring can be fed back into the model to continuously refine its predictions. chemai.io

De Novo Design: While the target compound is specified, AI could be used in a broader context to design a library of related N-(piperidin-1-yl) derivatives with potentially desirable properties. The AI could then use retrosynthesis prediction tools to propose viable synthetic pathways for the most promising candidates. youtube.comarxiv.org

A future project could involve a closed-loop system where an AI plans a reaction, a robotic system executes it, and PAT tools monitor the outcome, with the data being used to train the AI for the next iteration. youtube.com This integration represents the cutting edge of automated chemical synthesis.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes and characterization protocols for N-(piperidin-1-yl)ethoxyformamide?

- Synthesis :

- The compound can be synthesized via nucleophilic substitution or condensation reactions involving piperidine and ethoxyformamide derivatives. Key steps include:

- Use of anhydrous solvents (e.g., ethanol, dichloroethane) to minimize hydrolysis .

- Catalysts like triethylamine or DMAP to enhance reaction efficiency .

- Controlled temperatures (e.g., reflux at 80–100°C) to optimize yield and purity .

- Example Protocol :

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | Piperidine, chloroethylformate, dichloroethane, 0°C | Form intermediate |

| 2 | Ethoxyformamide, triethylamine, reflux (12 h) | Coupling reaction |

| 3 | Column chromatography (silica gel, hexane/ethyl acetate) | Purification |

- Characterization :

- NMR Spectroscopy : Confirm structure via <sup>1</sup>H (δ 1.2–1.6 ppm for piperidine protons) and <sup>13</sup>C NMR (δ 165–170 ppm for carbonyl groups) .

- FT-IR : Identify peaks for C=O (1680–1720 cm⁻¹) and N–H (3300–3500 cm⁻¹) .

- Mass Spectrometry (MS) : Validate molecular ion [M+H]<sup>+</sup> and fragmentation patterns .

Q. How should researchers handle stability and storage challenges for N-(piperidin-1-yl)ethoxyformamide?

- Stability :

- The compound is sensitive to moisture and light. Stability studies under varying pH (4–9) and temperatures (4°C, 25°C, 40°C) are critical to determine degradation kinetics .

- Storage Recommendations :

| Condition | Guideline |

|---|---|

| Temperature | –20°C in amber vials |

| Solvent | Store in anhydrous DMSO or ethanol |

| Handling | Use inert atmosphere (N2 or Ar) during weighing |

Advanced Research Questions

Q. What methodologies resolve contradictions between experimental and computational data for N-(piperidin-1-yl)ethoxyformamide?

- Case Study : If experimental NMR chemical shifts conflict with density functional theory (DFT) predictions:

Validate Computational Models : Re-optimize geometry using B3LYP/6-311++G(d,p) basis set with solvent effects (e.g., PCM model for ethanol) .

Cross-Validation : Compare with X-ray crystallography data (e.g., C–C bond lengths: 1.52–1.54 Å; torsion angles) to confirm conformational stability .

Dynamic Effects : Perform molecular dynamics simulations to assess room-temperature conformational flexibility .

Q. How can N-(piperidin-1-yl)ethoxyformamide be leveraged in studying biological targets?

- Mechanistic Insights :

- The compound’s piperidine moiety may act as a pharmacophore for G protein-coupled receptors (GPCRs), analogous to AM251 (a cannabinoid receptor antagonist) .

- Experimental Design :

- Binding Assays : Use radioligand displacement (e.g., [<sup>3</sup>H]CP-55,940 for CB1 receptors) to quantify affinity .

- Functional Assays : Measure cAMP accumulation or β-arrestin recruitment in transfected HEK293 cells .

- Data Interpretation :

- If EC50 values conflict across assays, assess assay conditions (e.g., buffer pH, cofactors) or probe allosteric vs. orthosteric binding modes .

Q. What advanced techniques are used to optimize reaction yields for derivatives of N-(piperidin-1-yl)ethoxyformamide?

- Methodological Strategies :

- DoE (Design of Experiments) : Systematically vary catalysts (e.g., Pd/C vs. Raney Ni), solvents (polar aprotic vs. protic), and temperatures to identify optimal conditions .

- In Situ Monitoring : Use ReactIR or HPLC to track intermediate formation and adjust reaction parameters dynamically .

- Case Example :

- A 20% yield improvement was achieved by switching from ethanol to DMF as the solvent, reducing side-product formation via enhanced solubility .

Data Contradiction Analysis

Q. How to address conflicting solubility data reported for N-(piperidin-1-yl)ethoxyformamide?

- Approach :

Reproducibility Checks : Repeat experiments using standardized solvents (e.g., USP-grade DMSO) and controlled temperatures .

Analytical Techniques : Compare HPLC purity profiles (>95% purity required) to rule out impurity effects .

Literature Review : Cross-reference with structurally similar compounds (e.g., piperidine carboxamides) to identify trends in solubility behavior .

Safety and Compliance

Q. What safety protocols are critical for handling N-(piperidin-1-yl)ethoxyformamide in pharmacological studies?

- Guidelines :

- Personal protective equipment (PPE): Nitrile gloves, lab coats, and fume hoods for aerosol prevention .

- Waste disposal: Segregate halogenated waste and incinerate at >1000°C to prevent environmental release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.